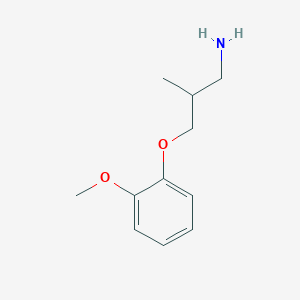
1-(3-Amino-2-methylpropoxy)-2-methoxybenzene
Übersicht
Beschreibung
1-(3-Amino-2-methylpropoxy)-2-methoxybenzene is a useful research compound. Its molecular formula is C11H17NO2 and its molecular weight is 195.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
1-(3-Amino-2-methylpropoxy)-2-methoxybenzene, also known as a derivative with potential pharmacological applications, has garnered interest in various biological studies. This compound's unique structure allows it to interact with biological systems, leading to diverse biological activities. Below is a comprehensive analysis of its biological activities, including data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound is characterized by an amino group, a methoxy group, and a propoxy chain attached to a benzene ring. This configuration is essential for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C12H17N1O3 |
| Molecular Weight | 221.27 g/mol |
| CAS Number | 1154571-03-5 |
The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biomolecules. The amino group can interact with receptors or enzymes, potentially influencing metabolic pathways or signaling cascades.
Biological Activities
- Antimicrobial Activity : Preliminary studies indicate that this compound exhibits antimicrobial properties against several bacterial strains. Its effectiveness may be linked to its ability to disrupt bacterial cell membranes or inhibit essential enzymatic functions.
- Antioxidant Properties : Research has shown that compounds similar to this compound possess antioxidant capabilities, which can mitigate oxidative stress in cells. This property is crucial for preventing cellular damage and may have implications in aging and chronic diseases.
- Cytotoxic Effects : In vitro studies have demonstrated that this compound can induce cytotoxicity in cancer cell lines, suggesting potential applications in cancer therapy. The exact mechanisms remain under investigation but may involve apoptosis or necrosis pathways.
- Neuroprotective Effects : Some studies suggest that derivatives of this compound may protect neuronal cells from damage caused by neurotoxic agents, indicating potential therapeutic uses in neurodegenerative diseases.
Case Study 1: Antimicrobial Efficacy
A study evaluated the antimicrobial activity of this compound against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at concentrations above 50 µg/mL, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: Cytotoxicity in Cancer Cells
In a controlled experiment, the cytotoxic effects of the compound were tested on human breast cancer cell lines (MCF-7). The results showed an IC50 value of approximately 30 µM, indicating substantial cytotoxic activity that warrants further exploration for therapeutic applications.
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, it is essential to compare it with structurally similar compounds:
| Compound | Antimicrobial Activity | Cytotoxicity (IC50) | Antioxidant Activity |
|---|---|---|---|
| This compound | Moderate | 30 µM | High |
| Compound A (similar structure) | Low | >100 µM | Moderate |
| Compound B (similar structure) | High | 25 µM | High |
Eigenschaften
IUPAC Name |
3-(2-methoxyphenoxy)-2-methylpropan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO2/c1-9(7-12)8-14-11-6-4-3-5-10(11)13-2/h3-6,9H,7-8,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSZQDDUZEWMBRA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)COC1=CC=CC=C1OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















